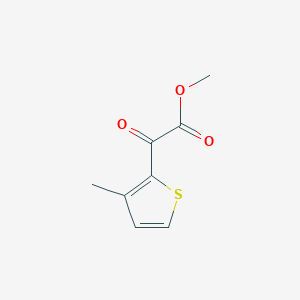

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate

Description

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate is an α-keto ester featuring a 3-methylthiophene moiety. These derivatives are characterized by a central α-ketoacetate scaffold, which is highly reactive due to the electron-withdrawing ketone group, making them valuable intermediates in organic synthesis for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-5-3-4-12-7(5)6(9)8(10)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQBPEBIHLDVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate typically involves the condensation of 3-methylthiophene-2-carbaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Methyl 2-(4-methoxyphenyl)-2-oxoacetate ():

- Synthesis : Prepared via Grignard reaction of bromoanisole with dimethyl oxalate (71.1% yield) .

- Applications : Isolated from marine ascidian Polycarpa aurata and used as a precursor for bioactive heterocycles .

Methyl 2-(4-fluorophenyl)-2-oxoacetate ():

- Synthesis : Synthesized via Bamford–Stevens reaction (39% yield) with photochemical carbene transfer .

- Reactivity : The electron-withdrawing fluorine atom increases electrophilicity, favoring nucleophilic additions.

Methyl 2-(3-bromophenyl)-2-oxoacetate ():

- Utility : Bromine enables further functionalization (e.g., cross-coupling reactions) for drug discovery .

Heterocyclic Derivatives

Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate ():

- Synthesis: Formed via oxalyl chloride and 2-aminothiazole-5-carbonitrile (26% yield) .

- Bioactivity : Acts as a fragment-sized molecule in drug discovery, though its potency is moderate compared to phenyl derivatives.

Methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate ():

- Application : Intermediate in HIV-1 entry inhibitors, highlighting the role of indole moieties in targeting viral proteins .

Thiophene-Based Analogs

While direct data on Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate is absent, methyl 2-(thiophen-2-yl)-2-oxoacetate (hypothetical analog) would differ in:

- Electronic Properties : Thiophene’s sulfur atom enhances conjugation and may improve binding to metalloenzymes.

- Synthetic Routes : Likely synthesized via Friedel–Crafts acylation or cross-coupling, similar to phenyl analogs.

Data Tables

Research Findings

- Synthetic Efficiency : Methoxy- and halogen-substituted phenyl derivatives are synthesized with moderate-to-high yields (39–71%), while heterocyclic analogs (e.g., thiazole, indole) exhibit lower yields (26%) due to steric and electronic challenges .

- Electronic Effects : Electron-withdrawing groups (e.g., F, Br) enhance reactivity for nucleophilic additions, whereas electron-donating groups (e.g., OCH₃) stabilize intermediates in cyclization reactions .

- Bioactivity : Bromophenyl derivatives show potent anticancer activity (IC50 < 1 μM), likely due to halogen-induced DNA intercalation or kinase inhibition . Thiophene-based analogs are hypothesized to exhibit unique bioactivity via sulfur-mediated interactions, though experimental data is lacking.

Biological Activity

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a methyl group at the 3-position, which influences its chemical reactivity and biological activity. The molecular formula is , and its structure is shown below:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₃S |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential to inhibit Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies using the MTT assay have shown that it can inhibit the growth of tumor cell lines. The exact mechanism appears to involve interactions with specific molecular targets, potentially inhibiting enzymes or receptors linked to cancer progression .

This compound's mechanism of action is believed to include the following pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous pathways.

- Receptor Interaction : It may interact with cellular receptors that modulate cell signaling, impacting cell proliferation and survival.

Further research is necessary to elucidate these mechanisms fully and confirm the therapeutic potential of this compound in clinical settings.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

-

Antimicrobial Study :

- Objective : To assess antimicrobial efficacy against bacterial strains.

- Method : MIC determination using standard broth dilution methods.

- Results : Effective against Staphylococcus epidermidis, suggesting potential for development as an antimicrobial agent.

- Anticancer Evaluation :

Applications in Medicinal Chemistry

This compound has various applications in medicinal chemistry:

- Drug Development : Its unique structural features make it a candidate for further modification and optimization in drug design.

- Research Tool : Utilized in studies exploring enzyme interactions and cellular mechanisms related to inflammation and cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-oxo-2-(3-methylthiophen-2-yl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) or through condensation of methyl glyoxylate with 3-methylthiophene derivatives. Key parameters include anhydrous conditions to prevent hydrolysis, temperature control (0–25°C), and solvent selection (e.g., dichloromethane or THF). Higher temperatures (>40°C) risk decarboxylation, reducing yields. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Distinct methoxy singlet (δ 3.8–3.9 ppm) and thiophene proton signals (δ 6.8–7.5 ppm). The α-keto carbonyl appears at ~170 ppm in 13C NMR.

- IR Spectroscopy : Strong stretches at 1740–1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (α-keto C=O).

- HPLC-MS : Purity assessment via reverse-phase C18 columns (≥95% purity threshold).

- Melting Point : Consistency with literature values (if crystalline) .

Advanced Research Questions

Q. How can kinetic and isotopic labeling studies elucidate nucleophilic attack mechanisms on the α-keto group of this compound?

- Methodological Answer :

- Kinetic Profiling : Variable-temperature NMR monitors reaction rates to distinguish concerted vs. stepwise mechanisms. For example, base-catalyzed hydrolysis rates are measured at pH 7–12.

- Isotopic Labeling : 18O labeling at the α-keto carbonyl tracks oxygen exchange during nucleophilic addition (e.g., with amines or Grignard reagents). 13C labeling quantifies regioselectivity in thiophene ring substitutions .

Q. What strategies resolve discrepancies between computational NMR predictions and experimental data for this compound?

- Methodological Answer :

- Multi-level DFT Calculations : Hybrid functionals (B3LYP-D3) with solvent models (PCM) improve accuracy. Discrepancies >0.5 ppm in 13C shifts may indicate conformational flexibility, requiring molecular dynamics simulations.

- X-ray Crystallography : Single-crystal analysis (e.g., space group, unit cell parameters) validates static structures. demonstrates this approach for structurally related esters .

Q. How can researchers optimize regioselectivity in electrophilic substitutions on the thiophene ring of this compound?

- Methodological Answer :

- Directing Group Effects : The 3-methyl group electronically and sterically directs electrophiles to the C5 position. Competitive deuteration experiments (e.g., D-substitution at C4/C5) quantify positional preferences.

- Catalytic Systems : Lewis acids (e.g., FeCl₃) enhance Friedel-Crafts alkylation selectivity. Solvent polarity adjustments (e.g., nitrobenzene vs. DCM) modulate reaction pathways .

Q. What in vitro assays are optimal for evaluating the antimicrobial activity of this compound, and how are cytotoxicity controls implemented?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values determined at 18–24 hours.

- Cytotoxicity Controls : Parallel MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity indices. Stability in assay media is confirmed via LC-MS after 24-hour incubation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.